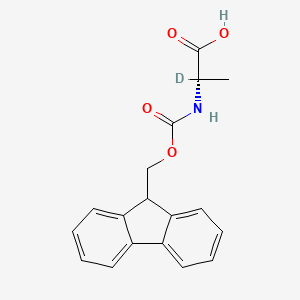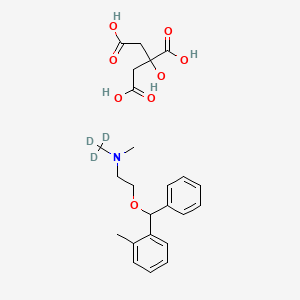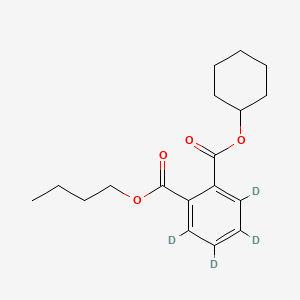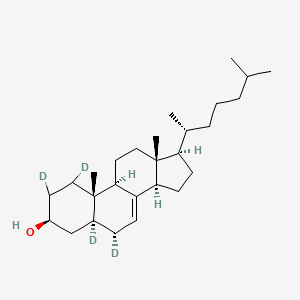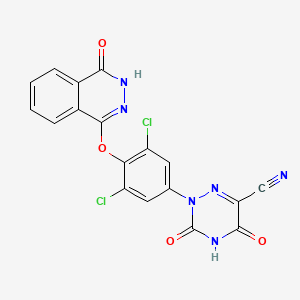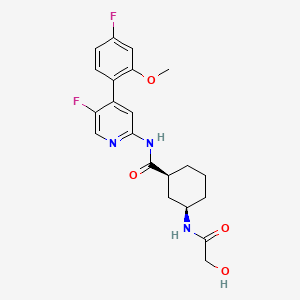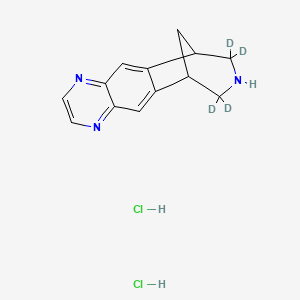
Varenicline-d4 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varenicline-d4 (dihydrochloride) is a deuterium-labeled form of varenicline dihydrochloride. Varenicline is a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. This compound is primarily used in scientific research, particularly in studies related to smoking cessation due to its ability to modulate nicotinic receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of varenicline-d4 (dihydrochloride) involves the incorporation of deuterium atoms into the varenicline molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of varenicline-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Varenicline-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of varenicline-d4 (dihydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterium-labeled reduced forms of the compound .
Applications De Recherche Scientifique
Varenicline-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of varenicline.
Biology: Employed in studies investigating the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: Utilized in research focused on smoking cessation therapies and the development of new treatments for nicotine addiction.
Industry: Applied in the development of deuterium-labeled drugs to improve their pharmacokinetic properties
Mécanisme D'action
Varenicline-d4 (dihydrochloride) exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This means it partially activates these receptors while also blocking nicotine from binding to them. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals trying to quit smoking. The compound also interacts with other nicotinic receptor subtypes, such as α3β4 and α7, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Varenicline (dihydrochloride): The non-deuterated form of varenicline-d4 (dihydrochloride).
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant that also acts as a smoking cessation aid.
Uniqueness
Varenicline-d4 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C13H15Cl2N3 |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;; |
Clé InChI |
NZVVYNGXLGJKCW-AXHRBNSXSA-N |
SMILES isomérique |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl |
SMILES canonique |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
